4-Chloro-2,6-dihydroxy-9H-xanthen-9-one
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Overview
Description
4-Chloro-2,6-dihydroxy-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various plants, fungi, and lichens
Preparation Methods
The synthesis of 4-Chloro-2,6-dihydroxy-9H-xanthen-9-one can be achieved through several methods. One common approach involves the classical condensation of a salicylic acid derivative with a phenol derivative . This reaction typically requires heating with a dehydrating agent such as acetic anhydride or zinc chloride in the presence of phosphoryl chloride . Another method involves the use of aryl aldehydes with phenol derivatives or salicylaldehydes with 1,2-dihaloarenes . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-Chloro-2,6-dihydroxy-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
4-Chloro-2,6-dihydroxy-9H-xanthen-9-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, xanthone derivatives, including this compound, have shown potential as antioxidants, anti-inflammatory agents, and antimicrobial compounds . Additionally, these compounds are being investigated for their anticancer properties and their ability to inhibit enzymes such as α-glucosidase .
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dihydroxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups allow it to act as an antioxidant by scavenging free radicals and reducing oxidative stress . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines . The antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
4-Chloro-2,6-dihydroxy-9H-xanthen-9-one can be compared with other xanthone derivatives such as 1,3-dihydroxy-9H-xanthen-9-one and 7-bromo-1,3-dihydroxy-9H-xanthen-9-one . While these compounds share a similar core structure, the presence of different substituents, such as chlorine or bromine, imparts unique chemical and biological properties. For example, 7-bromo-1,3-dihydroxy-9H-xanthen-9-one has shown potent anticancer activity, whereas this compound may exhibit stronger antimicrobial effects .
Properties
CAS No. |
61234-54-6 |
---|---|
Molecular Formula |
C13H7ClO4 |
Molecular Weight |
262.64 g/mol |
IUPAC Name |
4-chloro-2,6-dihydroxyxanthen-9-one |
InChI |
InChI=1S/C13H7ClO4/c14-10-4-7(16)3-9-12(17)8-2-1-6(15)5-11(8)18-13(9)10/h1-5,15-16H |
InChI Key |
SQAPQHVLFLCDCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C(C2=O)C=C(C=C3Cl)O |
Origin of Product |
United States |
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